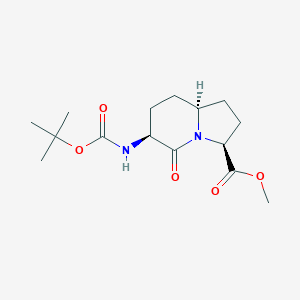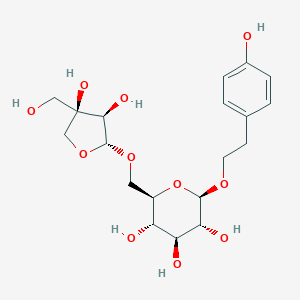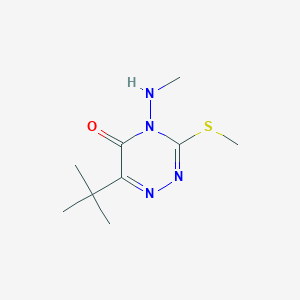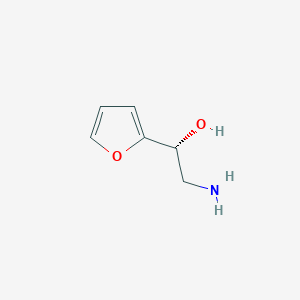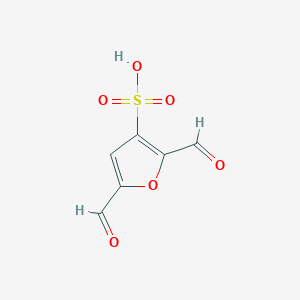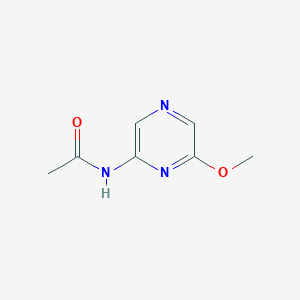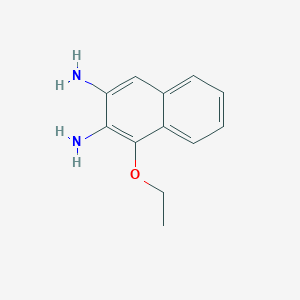
1-Ethoxynaphthalene-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxynaphthalene-2,3-diamine (ENAD) is a chemical compound that has been widely used in scientific research for its unique properties. It is a diamine derivative of naphthalene, and its synthesis method involves the reaction of 1-naphthylamine and ethyl chloroformate. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of 1-Ethoxynaphthalene-2,3-diamine involves its ability to selectively bind to certain proteins and enzymes. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. 1-Ethoxynaphthalene-2,3-diamine also inhibits the activity of peroxidase, an enzyme involved in the oxidation of various compounds. These inhibitory effects are thought to be due to the ability of 1-Ethoxynaphthalene-2,3-diamine to form stable complexes with the enzymes.
Biochemische Und Physiologische Effekte
1-Ethoxynaphthalene-2,3-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 1-Ethoxynaphthalene-2,3-diamine has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition could be useful in the treatment of hyperpigmentation disorders, such as melasma. 1-Ethoxynaphthalene-2,3-diamine has also been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethoxynaphthalene-2,3-diamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound. However, there are some limitations to its use. 1-Ethoxynaphthalene-2,3-diamine is a relatively large compound, which could limit its ability to penetrate cell membranes. Additionally, its inhibitory effects on enzymes could lead to off-target effects, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of 1-Ethoxynaphthalene-2,3-diamine. One potential area of research is the development of 1-Ethoxynaphthalene-2,3-diamine derivatives with improved properties, such as increased cell penetration or reduced off-target effects. Additionally, 1-Ethoxynaphthalene-2,3-diamine could be further studied for its potential use in cancer treatment or as a treatment for hyperpigmentation disorders. Finally, 1-Ethoxynaphthalene-2,3-diamine could be studied for its potential use as a fluorescent probe for protein labeling in biological systems.
Synthesemethoden
The synthesis of 1-Ethoxynaphthalene-2,3-diamine involves the reaction between 1-naphthylamine and ethyl chloroformate. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide, and an organic solvent, such as dichloromethane or chloroform. The reaction yields 1-Ethoxynaphthalene-2,3-diamine as a white solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Ethoxynaphthalene-2,3-diamine has been used in a variety of scientific research applications, including cancer research, enzyme inhibition studies, and protein labeling. It has been shown to selectively inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. In enzyme inhibition studies, 1-Ethoxynaphthalene-2,3-diamine has been used to study the mechanism of action of various enzymes, including tyrosinase and peroxidase. Additionally, 1-Ethoxynaphthalene-2,3-diamine has been used as a fluorescent probe to label proteins in biological systems.
Eigenschaften
CAS-Nummer |
144754-09-6 |
|---|---|
Produktname |
1-Ethoxynaphthalene-2,3-diamine |
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-ethoxynaphthalene-2,3-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-15-12-9-6-4-3-5-8(9)7-10(13)11(12)14/h3-7H,2,13-14H2,1H3 |
InChI-Schlüssel |
BTHAFCIGAHFECG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC2=CC=CC=C21)N)N |
Kanonische SMILES |
CCOC1=C(C(=CC2=CC=CC=C21)N)N |
Synonyme |
2,3-Naphthalenediamine,1-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



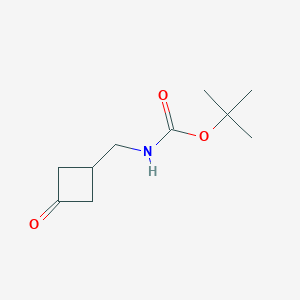
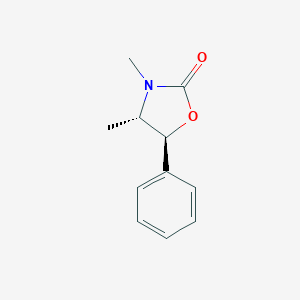
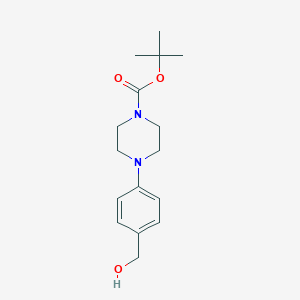
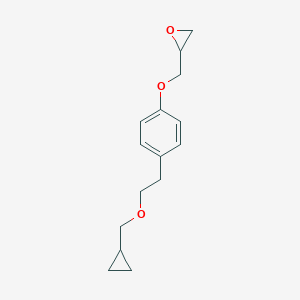

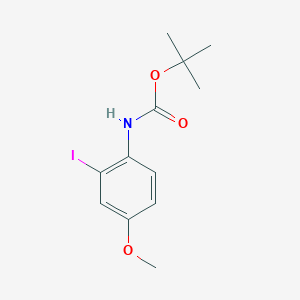
![2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B139467.png)
